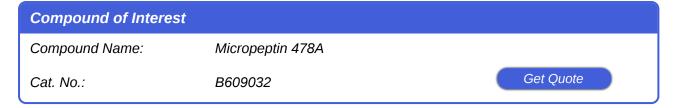


## In-Depth Technical Guide to the Spectroscopic Data of Micropeptin 478A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Micropeptin 478A**, a cyclic depsipeptide isolated from the cyanobacterium Microcystis aeruginosa. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the structural characterization and analytical methodologies related to this potent plasmin inhibitor.

### **Chemical Structure and Properties**

**Micropeptin 478A** is a complex peptide derivative with the molecular formula C40H61N9O15SCI.[1] Its structure is characterized by a cyclic peptide core and includes several unique non-proteinogenic amino acid residues, such as 3-amino-6-hydroxy-2-piperidone (Ahp), 3-chloro-N-MeTyr, and a glyceric acid 3-O-sulfate moiety.[1]

### **Mass Spectrometry Data**

High-resolution mass spectrometry is a critical tool for the characterization of **Micropeptin 478A**. The following table summarizes the key mass-to-charge ratio (m/z) values obtained.

Table 1: Mass Spectrometry Data for Micropeptin 478A



lon	Observed m/z
[M + H]+	976/978
[M - SO₃ + H] <sup>+</sup>	896/898

M denotes the parent molecule.

# **Experimental Protocol: Fast Atom Bombardment Mass Spectrometry (FAB-MS)**

The mass spectral data for **Micropeptin 478A** was acquired using Fast Atom Bombardment (FAB) mass spectrometry.

- Sample Preparation: The purified peptide is dissolved in a suitable liquid matrix of low volatility, typically glycerol or thioglycerol.
- Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms, such as xenon. This process sputters the sample molecules from the matrix into the gas phase, where they are ionized, primarily through protonation.
- Analysis: The resulting ions are then accelerated into the mass analyzer, which separates
  them based on their mass-to-charge ratio. For Micropeptin 478A, the presence of chlorine
  results in a characteristic isotopic pattern with peaks separated by 2 m/z units ([M+H]<sup>+</sup> at
  976 and 978).

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structure of **Micropeptin 478A** was elucidated through a combination of one-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional (COSY, HOHAHA, HMBC, and NOESY) NMR experiments. The following tables present the <sup>1</sup>H and <sup>13</sup>C chemical shift assignments.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Micropeptin 478A



Position	δΗ (ррт)	Multiplicity	J (Hz)
Thr			
NH	8.15	d	8.4
α-Н	4.40	m	
β-Н	4.25	m	_
у-СН₃	1.20	d	6.3
lle-1			
NH	8.20	d	8.7
α-Н	4.40	m	
β-Н	1.95	m	_
y-CH <sub>2</sub>	1.45, 1.15	m	_
у-СНз	0.90	d	6.9
δ-CH₃	0.85	t	7.2
3-chloro-N-MeTyr			
N-CH <sub>3</sub>	3.10	s	
α-Н	5.25	dd	10.2, 4.8
β-Н	3.20, 3.05	m	
2',6'-H	7.20	d	8.4
5'-H	6.95	d	8.4
Ahp			
NH	7.27	d	3.3
3-H	4.45	m	
4-H	2.62, 1.74	m	_
5-H	1.90, 1.76	m	_
-			<del>_</del>



6-H	4.92	m	
ОН	6.04	d	4.8
Arg			
NH	8.35	d	8.1
α-Н	4.30	m	
β-Н	1.85, 1.70	m	
у-Н	1.60	m	_
δ-Н	3.20	m	
lle-2			
NH	7.90	d	9.0
α-Н	4.20	m	
β-Н	1.90	m	_
y-CH₂	1.40, 1.10	m	
у-СН₃	0.88	d	6.6
δ-CH₃	0.82	t	7.5
Glyceric acid sulfate			
2-H	4.72	m	_
3-H	4.55, 4.45	m	

Table 3: <sup>13</sup>C NMR Spectroscopic Data for Micropeptin 478A



Position	δC (ppm)
Thr	
C=O	171.5
α-C	59.5
β-С	67.8
у-С	20.1
lle-1	
C=O	172.0
α-С	58.0
β-С	37.5
γ-C (CH <sub>2</sub> )	25.0
γ-C (CH <sub>3</sub> )	15.8
δ-C	11.5
3-chloro-N-MeTyr	
C=O	170.5
N-CH₃	32.5
α-C	60.0
β-С	36.0
1'-C	129.0
2',6'-C	130.5
3'-C	125.0
4'-C	155.0
5'-C	116.0
Ahp	





C=O	169.2
3-C	55.0
4-C	28.0
5-C	22.0
6-C	73.9
Arg	
C=O	172.5
α-С	53.5
β-С	29.0
у-С	25.5
δ-C	41.0
Guanidino-C	157.0
lle-2	
C=O	173.0
α-С	58.5
β-С	37.0
γ-C (CH <sub>2</sub> )	24.5
γ-C (CH₃)	15.5
δ-C	11.0
Glyceric acid sulfate	
C=O	175.0
2-C	74.5
3-C	68.0



Note: The data presented is based on published literature and may be subject to minor variations depending on experimental conditions.

# Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

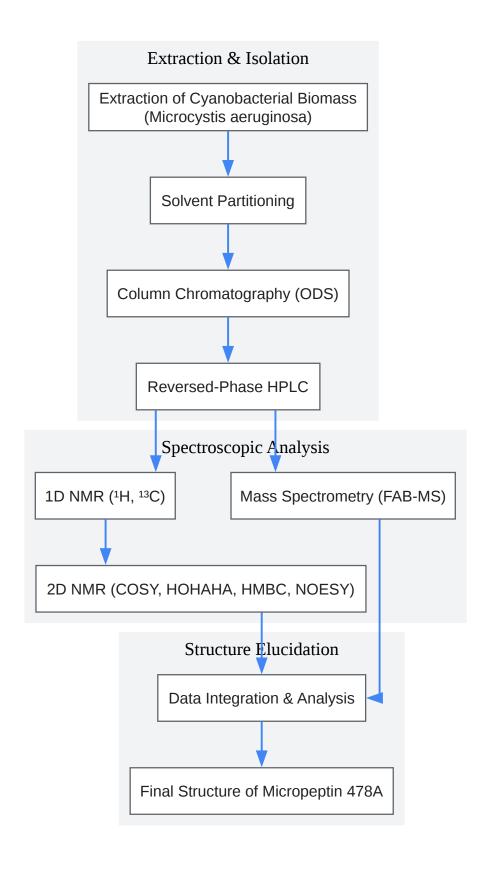
The NMR spectra for Micropeptin 478A were recorded using the following general protocol:

- Sample Preparation: The purified compound was dissolved in a deuterated solvent, typically dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- Instrumentation: Spectra were acquired on a high-field NMR spectrometer.
- 1D Spectra: ¹H and ¹³C NMR spectra were recorded to identify the basic proton and carbon environments.
- · 2D Spectra:
  - COSY (Correlation Spectroscopy): Used to establish proton-proton couplings within the same spin system, aiding in the identification of amino acid residues.
  - HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy) / TOCSY (Total Correlation Spectroscopy): Provided correlations between all protons within a spin system, which was crucial for identifying the complete amino acid side chains.
  - HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations between protons and carbons (typically 2-3 bonds), which was essential for sequencing the peptide and identifying connections between different structural moieties.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about protons
    that are close in space, which was used to determine the three-dimensional structure and
    the sequence of the amino acid residues.

### **Experimental Workflow**

The overall workflow for the isolation and structural elucidation of **Micropeptin 478A** can be summarized in the following diagram.





Click to download full resolution via product page

Caption: Workflow for the analysis of Micropeptin 478A.



This guide provides a foundational understanding of the spectroscopic data and analytical methods used to characterize **Micropeptin 478A**. For more in-depth information, researchers are encouraged to consult the primary literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Micropeptin 478A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609032#spectroscopic-data-nmr-ms-of-micropeptin-478a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com